Ethyl 2-amino-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
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Overview
Description
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro linkage between two cyclic structures. The presence of both chromene and indole moieties in its structure makes it a subject of interest for researchers in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate typically involves multicomponent reactions (MCRs). One efficient method is a one-pot, four-component reaction that includes the condensation of dimethyl phthalate, 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of catalysts like L-proline and solvent systems such as ethanol can be optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the chromene and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s indole and chromene moieties can interact with various enzymes and receptors, potentially modulating biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carbonitrile
- 2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives
Uniqueness
Ethyl 2-amino-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carboxylate is unique due to its spiro linkage and the combination of chromene and indole moieties. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C25H22N2O5 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 2'-amino-2,5'-dioxo-7'-phenylspiro[1H-indole-3,4'-7,8-dihydro-6H-chromene]-3'-carboxylate |
InChI |
InChI=1S/C25H22N2O5/c1-2-31-23(29)21-22(26)32-19-13-15(14-8-4-3-5-9-14)12-18(28)20(19)25(21)16-10-6-7-11-17(16)27-24(25)30/h3-11,15H,2,12-13,26H2,1H3,(H,27,30) |
InChI Key |
XQDHFJMJHJBIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C(=O)CC(C2)C5=CC=CC=C5)N |
Origin of Product |
United States |
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